4,4'-Dithiobisbenzoic acid
Overview
Description
It has the molecular formula C14H10O4S2 and a molecular weight of 306.36 g/mol . This compound is characterized by the presence of two carboxyphenyl groups connected via a disulfide bond, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid typically involves the oxidation of 4-mercaptobenzoic acid. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or iodine (I2) in an appropriate solvent like acetic acid or methanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters are carefully controlled, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The carboxyl groups can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or carbodiimides.
Major Products:
Oxidation: Sulfonic acids
Reduction: Thiols
Substitution: Esters or amides
Scientific Research Applications
4-[(4-Carboxyphenyl)disulfanyl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid is primarily related to its disulfide bond. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures and in redox signaling pathways. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to sulfonic acids, thereby influencing various molecular targets and pathways .
Comparison with Similar Compounds
4-Mercaptobenzoic acid: A precursor in the synthesis of 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid.
4,4’-Dithiobisbenzoic acid: Another sulfur-containing aromatic carboxylic acid with similar properties.
Uniqueness: 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid is unique due to its specific disulfide linkage between two carboxyphenyl groups. This structure imparts distinct redox properties and makes it a valuable compound in various applications, particularly in redox biology and materials science.
Properties
IUPAC Name |
4-[(4-carboxyphenyl)disulfanyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMSSMZJKUMFEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)SSC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151123 | |
Record name | 4,4'-Dithiodibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155-51-7 | |
Record name | 4,4'-Dithiodibenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1155-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Dithiodibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid in this particular study?
A1: Determining the crystal structure allows researchers to understand how the molecules of 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid arrange themselves in the solid state, particularly when co-crystallized with (1E,4E)-1-N,4-N-bis(pyridin-4-ylmethylidene)cyclohexane-1,4-diamine. This information provides insights into the intermolecular interactions, such as hydrogen bonding and pi-stacking, which influence the compound's physical and chemical properties []. These insights can be valuable for further research exploring potential applications of this compound.
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